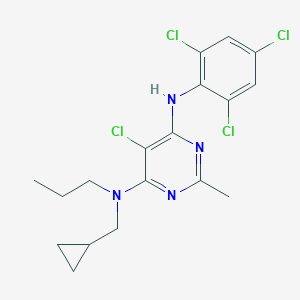

NBI 27914

Übersicht

Beschreibung

NBI 27914 hydrochloride is a selective, non-peptide antagonist of the corticotropin-releasing factor 1 receptor. This compound is known for its high affinity and specificity towards the corticotropin-releasing factor 1 receptor, with a dissociation constant value of 1.7 nanomolar . It has no activity at corticotropin-releasing factor 2 receptors . This compound hydrochloride is primarily used in scientific research to study the role of corticotropin-releasing factor 1 receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

NBI 27914 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used to study the structure-activity relationship of corticotropin-releasing factor 1 receptor antagonists.

Biology: Investigates the role of corticotropin-releasing factor 1 receptors in stress response and other physiological processes.

Medicine: Explores potential therapeutic applications in conditions like anxiety, depression, and irritable bowel syndrome.

Industry: Utilized in the development of new drugs targeting corticotropin-releasing factor 1 receptors.

Wirkmechanismus

NBI 27914 hydrochloride exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor 1 receptor. This receptor is part of the G protein-coupled receptor superfamily and is involved in the stress response. By blocking the receptor, this compound hydrochloride inhibits the action of corticotropin-releasing factor, thereby modulating the stress response and related physiological processes .

Biochemische Analyse

Biochemical Properties

NBI 27914 plays a significant role in biochemical reactions by interacting with the CRFR1 . The nature of these interactions is primarily antagonistic, meaning that this compound binds to the CRFR1 and inhibits its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRFR1 . By inhibiting CRFR1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the CRFR1 . This binding leads to the inhibition of CRFR1, which can result in changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NBI 27914 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the pyrimidine ring: This involves the reaction of appropriate amines with a chlorinated pyrimidine derivative.

Substitution reactions: The introduction of various substituents on the pyrimidine ring is achieved through nucleophilic substitution reactions.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

NBI 27914 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: Nucleophilic substitution reactions are common, especially during the synthesis of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound hydrochloride, which are used to study the structure-activity relationship and improve the compound’s pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Antalarmin: Another selective corticotropin-releasing factor 1 receptor antagonist.

CP-154,526: A non-peptide antagonist of the corticotropin-releasing factor 1 receptor.

R121919: A selective corticotropin-releasing factor 1 receptor antagonist with similar properties.

Uniqueness

NBI 27914 hydrochloride is unique due to its high affinity and selectivity for the corticotropin-releasing factor 1 receptor. Its ability to block behavioral seizures in vivo sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

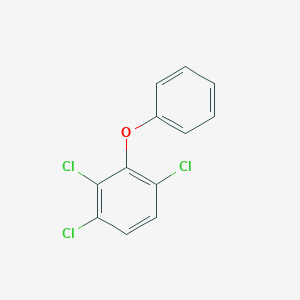

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGENCTAWBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

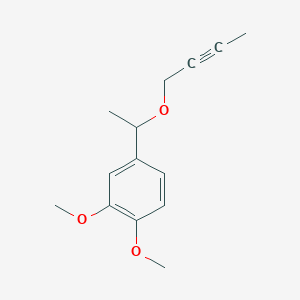

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of NBI 27914?

A1: this compound selectively antagonizes the CRF1 receptor, a G protein-coupled receptor. []

Q2: How does this compound interact with the CRF1 receptor?

A2: this compound binds to the CRF1 receptor at sites distinct from the peptide binding sites, resulting in allosteric inhibition. [] This binding prevents the activation of CRF1 by endogenous ligands like corticotropin-releasing hormone (CRH). [, , ]

Q3: What downstream effects occur upon CRF1 receptor antagonism by this compound?

A3: Antagonism of CRF1 receptors by this compound can:

- Inhibit stress-induced corticosterone release [, , , ]

- Attenuate anxiety-like behaviors in animal models [, , , ]

- Reduce pain-related neuronal sensitization in the amygdala [, ]

- Modulate gastric emptying and gastrointestinal motility [, , ]

- Reverse stress-induced suppression of the mesolimbic dopaminergic system []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research does not explicitly state the molecular formula and weight, these can be determined from the chemical name and structure.

Q5: Is there spectroscopic data available for this compound?

A5: The provided research abstracts do not contain spectroscopic data.

Q6: Does this compound possess any catalytic properties?

A6: this compound is a receptor antagonist and does not exhibit catalytic properties.

Q7: Have computational methods been applied to study this compound?

A7: The provided research abstracts do not mention the use of computational chemistry or modeling for this compound.

Q8: How do structural modifications of this compound impact its activity?

A8: While specific SAR studies for this compound are not detailed in the provided abstracts, research has identified key residues crucial for its binding to the CRF1 receptor, particularly His199 and Met276 within the transmembrane domains. []

Q9: What in vitro models have been used to study this compound?

A9: In vitro studies utilizing cell lines transfected with CRF receptors have demonstrated the antagonist activity of this compound. [, ] Additionally, primary cell cultures of rat pituitary cells were used to demonstrate the suppression of CRF-induced ACTH release by this compound. []

Q10: What in vivo models have been employed to investigate this compound's effects?

A10: Various animal models, predominantly rodent models, have been utilized to investigate the effects of this compound. These include:

- Stress Models: Restraint stress in mice and rats to assess anxiolytic effects and impacts on the HPA axis. [, , , , ]

- Pain Models: Arthritis pain models in rats to investigate pain-related sensitization and modulation of neuronal activity in the amygdala. [, , ]

- Gastrointestinal Models: Studies examining gastric emptying and colonic transit in mice and rats to elucidate the role of CRF receptors in gut motility. [, , ]

- Ethanol Consumption Models: Binge-like ethanol consumption models in mice to understand the role of CRF signaling in alcohol intake. []

Q11: What are the potential cross-disciplinary applications and synergies of this compound research?

A11: Given its role in modulating the CRF1 receptor, this compound research has implications for various fields:

- Neuroscience: Understanding the role of CRF signaling in stress, anxiety, and pain. [, , , ]

- Gastroenterology: Elucidating the mechanisms of stress-related gastrointestinal disorders and developing potential therapeutic interventions. [, , ]

- Endocrinology: Investigating the interplay between the HPA axis, stress, and metabolic functions. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)